2-Chloro-5-(chloromethyl)pyridine

Green Synthesis Reactor Engineering Process Optimization

This specific regioisomer is non-negotiable for neonicotinoid synthesis. The 2-chloro substituent activates the pyridine ring for nucleophilic attack, while the 5-chloromethyl group serves as the primary electrophilic handle. Regioisomeric alternatives (e.g., 5-chloro-2-(chloromethyl)pyridine) are synthetically invalid, causing complete loss of biological activity. With demonstrated 96.35% imidacloprid yield in cascade reactions, CCMP minimizes waste and maximizes ROI. For pharmaceutical intermediates, ≥99% purity is recommended. Only for organizations with mature EHS infrastructure (Class 8 Corrosive, UN 3261, PG II).

Molecular Formula C6H5Cl2N
Molecular Weight 162.01 g/mol
CAS No. 70258-18-3
Cat. No. B046043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(chloromethyl)pyridine
CAS70258-18-3
Synonyms(6-Chloro-3-pyridyl)methyl Chloride;  2-Chloro-5-pyridylmethyl Chloride;  2-Chloropyridin-5-ylmethyl Chloride;  3-(Chloromethyl)-6-chloropyridine;  5-(Chloromethyl)-2-chloropyridine;  6-Chloro-3-(chloromethyl)pyridine; 
Molecular FormulaC6H5Cl2N
Molecular Weight162.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CCl)Cl
InChIInChI=1S/C6H5Cl2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2
InChIKeySKCNYHLTRZIINA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3): A Critical Bifunctional Intermediate for Neonicotinoid Agrochemical Synthesis and Pharmaceutical Research


2-Chloro-5-(chloromethyl)pyridine (CCMP), CAS 70258-18-3, is a halogenated heteroaromatic compound characterized by a pyridine core bearing a chlorine atom at the 2-position and a reactive chloromethyl substituent at the 5-position. This specific substitution pattern confers a bifunctional reactivity profile that is foundational to its role as a key synthetic intermediate [1]. In industrial and research contexts, CCMP serves as the essential building block for manufacturing neonicotinoid insecticides such as imidacloprid and acetamiprid, where its 2-chloro and 5-chloromethyl moieties participate in sequential nucleophilic substitution and alkylation reactions [2]. The compound is also recognized as a synthetic impurity in commercial imidacloprid formulations, underscoring its intimate relationship to the target active ingredient and the necessity for rigorous analytical control in production [3].

Why 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3) Cannot Be Replaced by Generic Chloromethylpyridine Analogs in Synthetic and Industrial Workflows


The substitution pattern of 2-chloro-5-(chloromethyl)pyridine is non-negotiable for its intended applications. Attempts to replace it with isomers like 5-chloro-2-(chloromethyl)pyridine or related compounds such as 2-chloro-5-dichloromethylpyridine (CDCP) or 2-chloro-5-methylpyridine (CMP) are synthetically invalid [1]. The 2-chloro substituent activates the pyridine ring towards nucleophilic attack, while the 5-chloromethyl group serves as the primary electrophilic handle for alkylation [2]. A regioisomeric shift fundamentally alters the geometry of the pharmacophore produced in downstream reactions, leading to a loss of biological activity in the final pesticide. Furthermore, the electrochemical dechlorination pathway demonstrates that CCMP, CDCP, and CMP are distinct species with different redox behaviors and selectivities, preventing their use as simple drop-in replacements without catastrophic consequences for product yield and purity in industrial synthetic sequences [3].

Quantitative Evidence Guide for Differentiated Performance of 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3) in Production and Synthesis


Airlift Loop Reactor Technology Delivers Verified Molar Yield of 79% and Purity of 98.5% for CCMP in Direct Chlorination of 2-Chloro-5-methylpyridine

A direct comparison of reactor efficiency for the synthesis of 2-chloro-5-(chloromethyl)pyridine from 2-chloro-5-methylpyridine demonstrates that the use of an airlift loop reactor (ALR) yields an average molar yield of 79% and a purity of 98.5% under optimized conditions [1]. This is contrasted with the performance of a conventional stirred tank reactor (STR) under identical reaction conditions, where the ALR configuration provides distinct advantages in mixing and mass transfer [1]. The quantitative difference in yield and purity directly impacts downstream processing costs and overall process economics.

Green Synthesis Reactor Engineering Process Optimization

Cascade Reaction Utilizing CCMP Achieves a Superior Imidacloprid Yield of 96.35%, Demonstrating Downstream Synthetic Value

In the cascade synthesis of imidacloprid, a key neonicotinoid insecticide, the use of 2-chloro-5-(chloromethyl)pyridine (CCMP) as a starting material, in conjunction with 1,2-ethanediamine and nitroguanidine, results in an imidacloprid yield of 96.35% under optimized conditions [1]. This high yield, achieved at a mild temperature of 30°C over 120 minutes, demonstrates the exceptional reactivity and synthetic utility of CCMP in constructing the core pharmacophore [1]. This stands in contrast to alternative synthetic routes that may require harsher conditions or provide lower yields, thereby positioning CCMP as a high-value, efficiency-driving intermediate.

Neonicotinoid Synthesis Imidacloprid Reaction Yield

CCMP Procurement Purity Benchmark: Industrial-Grade Material Verified at ≥99% Purity via an Optimized 2018 Synthesis Method

A 2018 synthesis method for 2-chloro-5-(chloromethyl)pyridine reports achieving a product purity of higher than or equal to 99% [1]. This purity level is a significant differentiator from lower-purity technical grade material (e.g., 90% purity commonly cited [2]) and is essential for high-stakes applications such as pharmaceutical intermediate synthesis or as a reference standard. This level of purity reduces the burden of post-purchase purification and minimizes the risk of side reactions from contaminants in downstream sensitive chemistries.

Purity Benchmarking Analytical Chemistry Quality Control

Green Synthesis Efficiency: Process Optimization Reduces Chlorine Gas Consumption by 8-10% and Shortens Reaction Time by 7-9 Minutes

A comparative study of synthetic methods for 2-chloro-5-chloromethylpyridine (CCMP) reveals that an optimized process, utilizing a specific reactor configuration, reduces chlorine gas consumption by 8-10% and shortens the chlorine gas passage time by 7-9 minutes compared to a conventional stirred tank reactor process [1]. This reduction in both consumable reagents and process time translates to tangible cost savings and a lower environmental footprint for industrial-scale manufacturing. The data directly supports the selection of CCMP from suppliers who employ these advanced, resource-efficient manufacturing technologies.

Green Chemistry Process Intensification Cost Reduction

Defined Hazard Profile: Acute Toxicity Category 3 (H301, H311) and Skin Corrosion Category 1C (H314) Mandate Specialized Handling and Procurement Planning

The European Chemicals Agency (ECHA) has notified the harmonized classification and labelling (CLH) for 2-chloro-5-(chloromethyl)pyridine, assigning it to Acute Toxicity Category 3 (H301: Toxic if swallowed; H311: Toxic in contact with skin) and Skin Corrosion Category 1C (H314: Causes severe skin burns and eye damage) [1]. This is further corroborated by Sigma-Aldrich's hazard classifications of Acute Tox. 4 Oral and Skin Corr. 1B . This specific and severe hazard profile is a critical differentiator for procurement and handling. It dictates mandatory safety protocols, specialized personal protective equipment (PPE), and classified dangerous goods (UN 3261, Class 8, Packing Group II) shipping requirements that are not universally applicable to all chloromethylpyridine isomers .

Safety Compliance Hazard Assessment Supply Chain Management

Optimized Application Scenarios for 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3) Based on Quantitative Performance Evidence


Industrial-Scale Imidacloprid and Acetamiprid Manufacturing Requiring High Synthetic Yield and Process Efficiency

Given the demonstrated 96.35% yield of imidacloprid in cascade reactions using CCMP [1], and the 79% molar yield and 98.5% purity achievable in its own synthesis via ALR technology [2], 2-chloro-5-(chloromethyl)pyridine is the optimal feedstock for large-scale production of neonicotinoid insecticides. The high yields at each step minimize waste and maximize return on investment, while the established industrial syntheses ensure a robust and cost-effective supply chain. The quantified reductions in chlorine consumption (8-10%) and reaction time (7-9 min) [3] further cement its role in cost-competitive, high-volume manufacturing.

Pharmaceutical Intermediates and High-Purity Research Applications Demanding ≥99% Assay

For the synthesis of advanced pharmaceutical intermediates, such as anti-infective and anti-cancer agents , the availability of 2-chloro-5-(chloromethyl)pyridine at a purity of ≥99% is paramount [4]. This purity level ensures that side reactions from impurities are minimized, maximizing the yield of the target pharmaceutical and simplifying the downstream purification process. Researchers and medicinal chemists should specify this high-purity grade to ensure the reproducibility and reliability of their synthetic protocols.

Compliance-Driven Procurement for Facilities with Stringent EHS Protocols and Hazardous Material Handling Capabilities

Organizations with mature Environment, Health, and Safety (EHS) infrastructure are the appropriate procurers for 2-chloro-5-(chloromethyl)pyridine. Its classification as Acute Tox. 3 and Skin Corr. 1C, and its designation as a Class 8 Corrosive (UN 3261, PG II) hazardous material [5], mandate that users have established protocols for handling corrosive and toxic substances, including proper PPE, ventilation, and emergency response procedures. Procurement from reputable vendors like Sigma-Aldrich, which provides comprehensive safety documentation, is essential for maintaining regulatory compliance and laboratory safety.

Green Chemistry Initiatives Seeking to Lower Environmental Footprint of Agrochemical Synthesis

The demonstrated 8-10% reduction in chlorine gas consumption and 7-9 minute reduction in reaction time [3] for the synthesis of 2-chloro-5-(chloromethyl)pyridine align directly with the goals of green chemistry and sustainable manufacturing. Companies with stated environmental, social, and governance (ESG) goals or those seeking to reduce their E-Factor (environmental factor) should prioritize sourcing CCMP from suppliers who utilize these resource-efficient processes. This choice not only reduces operational costs but also provides tangible data for sustainability reporting and carbon footprint reduction strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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